N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N5O4S2 and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A novel synthetic route to 1,3,4-oxadiazole derivatives has been developed, showing potent α-glucosidase inhibitory potential. This highlights the synthesis and potential application of structurally related compounds in inhibiting enzymes relevant to diabetes management (Iftikhar et al., 2019).
New thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of related structures in combating bacterial and fungal infections (Baviskar et al., 2013).
Antitumor and Anticancer Activities
Benzothiazole derivatives bearing different heterocyclic rings have been synthesized and screened for antitumor activity, indicating the relevance of such compounds in developing new anticancer agents (Yurttaş et al., 2015).
Another study synthesized 5-methyl-4-phenyl thiazole derivatives and evaluated their anticancer activity, showing selectivity towards certain cancer cell lines and indicating their potential as anticancer agents (Evren et al., 2019).
Enzyme Inhibition and Anti-inflammatory Activity
- The design, synthesis, and evaluation of 1,2,4-triazole-based benzothiazole/benzoxazole derivatives for anti-inflammatory activity and p38α MAP kinase inhibition suggest these compounds' utility in developing new anti-inflammatory agents (Tariq et al., 2018).
Antimicrobial Effects
- A study on novel thiazole derivatives demonstrated considerable antimicrobial effects against a range of pathogenic microorganisms, highlighting the potential of such compounds in antimicrobial applications (Cankilic & Yurttaş, 2017).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-25-18(11-26-15-6-4-5-7-17(15)32-21(26)28)23-24-20(25)31-12-19(27)22-14-9-8-13(29-2)10-16(14)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGQAKBWDRQIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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